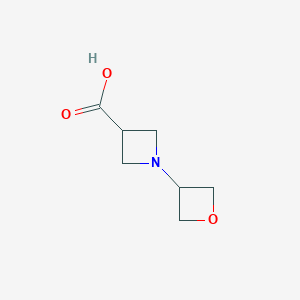

1-(Oxetan-3-yl)azetidine-3-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(oxetan-3-yl)azetidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO3/c9-7(10)5-1-8(2-5)6-3-11-4-6/h5-6H,1-4H2,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBWMTGRBGNNUIS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C2COC2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1536232-08-2 | |

| Record name | 1-(oxetan-3-yl)azetidine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Oxetane-Azetidine Hybrid Scaffolds for Medicinal Chemistry

Foreword: Beyond Flatland - Embracing Three-Dimensionality in Drug Design

For decades, medicinal chemistry has been dominated by aromatic, sp²-rich scaffolds. While incredibly successful, this "flatland" approach often leads to challenges in achieving target selectivity, optimizing physicochemical properties, and navigating crowded intellectual property landscapes. The deliberate introduction of three-dimensional (3D) character into drug candidates is now a cornerstone of modern drug discovery. Small, strained rings, particularly oxetanes and azetidines, have emerged as powerful tools in this endeavor.[1][2] This guide moves beyond the individual utility of these heterocycles to explore the synergistic potential of their combination in hybrid and spirocyclic scaffolds, offering a sophisticated strategy to modulate molecular properties and unlock new chemical space.

The Strategic Imperative for Oxetane-Azetidine Scaffolds

Four-membered saturated heterocycles like oxetanes (oxygen-containing) and azetidines (nitrogen-containing) are increasingly valued in drug discovery.[3][4] Their appeal lies in a unique combination of features: they are small, polar, and conformationally constrained.[5][6] The non-planar, puckered conformation of these rings introduces a defined three-dimensional geometry, a stark contrast to flat aromatic rings.[7] This structural rigidity can pre-organize pharmacophoric elements into a bioactive conformation, potentially enhancing binding affinity and selectivity.

The true innovation lies in the creation of hybrid scaffolds that incorporate both motifs. These structures are not merely the sum of their parts; they offer unique property profiles and exit vectors for further chemical elaboration. The core advantages driving their adoption include:

-

Bioisosteric Replacement: Oxetane-azetidine hybrids serve as excellent bioisosteres for more common, and often less desirable, functional groups.[8][9] The oxetane moiety, for instance, can replace a gem-dimethyl group to add bulk without significantly increasing lipophilicity, or act as a more stable and polar surrogate for a carbonyl group.[10][11] Azetidines, in turn, can replace other saturated nitrogen heterocycles like piperidine or pyrrolidine, often leading to improved aqueous solubility and a reduction in pKa of nearby amines.[2][9]

-

Modulation of Physicochemical Properties: The incorporation of these polar heterocycles is a proven strategy to fine-tune critical drug-like properties.[1] They can enhance aqueous solubility, a common hurdle in drug development, and improve metabolic stability by blocking sites of metabolism or redirecting it away from cytochrome P450 enzymes.[1][11]

-

Exploration of Novel Chemical Space: Combining these two distinct four-membered rings, particularly in spirocyclic arrangements, generates novel, sp³-rich scaffolds.[12] This allows chemists to move beyond saturated patent space and design molecules with unique structural and electronic properties.

Synthetic Strategies: Constructing the Core

While the benefits are clear, the synthetic accessibility of these strained ring systems has historically been a challenge.[1][5] However, recent advances have provided reliable and versatile routes to these valuable scaffolds.

Building Block Synthesis via Olefination and Conjugate Addition

A robust and widely used strategy involves a two-step sequence starting from commercially available 3-keto-azetidine or 3-keto-oxetane precursors.[3]

-

Horner-Wadsworth-Emmons (HWE) Reaction: This reaction reliably converts the ketone into an exocyclic α,β-unsaturated ester (a ylidene acetate).[3][13] This step is critical as it installs a reactive handle for further functionalization.

-

Aza-Michael Addition: The resulting electron-deficient alkene is an excellent Michael acceptor.[14] A diverse range of nitrogen nucleophiles, including other heterocyclic amines, can be added in a conjugate fashion to forge the C-N bond, creating the hybrid scaffold.[3][15]

This sequence allows for the modular assembly of complex structures by varying both the initial four-membered ring and the incoming nucleophile.

Palladium and Silver-Catalyzed Cycloadditions

For the construction of spirocyclic systems, where the oxetane and azetidine rings share a single carbon atom, cycloaddition strategies are particularly powerful. Methods such as silver-catalyzed 1,3-dipolar cycloadditions followed by palladium-catalyzed carbonylation-amination processes have been successfully employed to generate novel oxetane/azetidine-pyrrolidino isoindolone spirocycles in good yields.[10] These advanced organometallic techniques provide access to complex polycyclic systems that would be difficult to assemble otherwise.

Emerging Frontiers: Sulfonyl Fluoride Chemistry

A significant recent development is the use of oxetane sulfonyl fluorides (OSFs) and azetidine sulfonyl fluorides (ASFs).[5][16] These reagents act as precursors to carbocations under mild thermal conditions via an unusual defluorosulfonylation (deFS) reaction pathway.[17][18] The generated reactive intermediates can be coupled with a broad range of carbon, nitrogen, oxygen, and sulfur nucleophiles.[4][16] This method dramatically expands the scope of accessible structures, enabling the creation of novel motifs that do not have comparable carbonyl analogues and providing facile entry into drug analogue synthesis and the development of PROTAC linkers.[5][16]

Physicochemical and Pharmacokinetic Profile

The true test of a medicinal chemistry scaffold lies in its impact on the absorption, distribution, metabolism, and excretion (ADME) properties of a molecule. Oxetane-azetidine hybrids have demonstrated tangible benefits in this arena.

| Property | Observation | Rationale & Causality |

| Aqueous Solubility | Generally increased | The introduction of polar oxygen and nitrogen atoms and the disruption of crystal packing from the 3D structure can significantly improve solvation in aqueous media.[1][11] |

| Lipophilicity (logP/logD) | Generally decreased | Replacing lipophilic groups (like gem-dimethyl) with the more polar oxetane ring reduces the overall lipophilicity of the molecule, which can be beneficial for ADME properties.[10][11] |

| Metabolic Stability | Generally increased | The strained rings can be metabolically robust. Furthermore, their placement can block metabolically labile sites on a parent scaffold, preventing oxidative metabolism by CYP enzymes.[1][8] |

| Cell Permeability | Modulated | While increased polarity can sometimes reduce passive permeability, the unique vector and conformation of these scaffolds can facilitate productive interactions with membrane transporters. This property must be evaluated on a case-by-case basis. |

| Protein Binding | Reduced | Lowered lipophilicity often correlates with reduced non-specific plasma protein binding, increasing the free fraction of the drug available to engage its target.[12] |

Table 1: Impact of Oxetane-Azetidine Scaffolds on Key Drug-like Properties.

A virtual screening study demonstrated the potential of this strategy by replacing isopropyl groups in 14 approved drugs with oxetane or azetidine rings.[8] The resulting analogues, such as Oxetane Nilutamide and Azetidine Procarbazine, showed excellent predicted molecular affinity for their respective targets, often superior to the parent molecule.[8]

Detailed Experimental Protocol: Synthesis of a Pyrazole-Azetidine Hybrid

This protocol describes a representative synthesis based on the Horner-Wadsworth-Emmons and aza-Michael addition sequence, adapted from published procedures.[3][13][15]

Step 1: Synthesis of Methyl 2-(1-Boc-azetidin-3-ylidene)acetate

-

Reagent Preparation: To a solution of methyl 2-(dimethoxyphosphoryl)acetate (1.2 eq.) in dry tetrahydrofuran (THF) under a nitrogen atmosphere at 0 °C, add sodium hydride (60% dispersion in mineral oil, 1.2 eq.) portion-wise.

-

Reaction Initiation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.

-

Substrate Addition: Cool the reaction mixture back to 0 °C and add a solution of N-Boc-azetidin-3-one (1.0 eq.) in dry THF dropwise.

-

Reaction & Quenching: Allow the reaction to warm to room temperature and stir for 12-16 hours until TLC or LC-MS analysis indicates complete consumption of the starting ketone. Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Workup & Purification: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to yield the title compound as a clear oil.

Step 2: Aza-Michael Addition with 4-Bromo-1H-pyrazole

-

Reaction Setup: In a sealed vial, combine methyl 2-(1-Boc-azetidin-3-ylidene)acetate (1.0 eq.), 4-bromo-1H-pyrazole (1.1 eq.), and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 eq.) in acetonitrile.

-

Heating: Seal the vial and heat the mixture at 80 °C for 16-24 hours. Monitor the reaction progress by LC-MS.

-

Workup & Purification: Upon completion, cool the reaction to room temperature and concentrate under reduced pressure. Dilute the residue with ethyl acetate and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography to afford the desired pyrazole-azetidine hybrid scaffold.

-

Characterization: Confirm the structure of the final product via ¹H-NMR, ¹³C-NMR spectroscopy, and high-resolution mass spectrometry (HRMS).[3][15]

Future Perspectives and Conclusion

The exploration of oxetane-azetidine hybrid scaffolds is an active and promising area of medicinal chemistry. The development of novel synthetic methodologies, such as those employing sulfonyl fluorides, continues to broaden the accessibility and diversity of these structures.[5][16] Their application is expanding beyond traditional small molecule inhibitors into more complex modalities like Proteolysis-Targeting Chimeras (PROTACs), where the unique conformational properties of the oxetane-azetidine linker can critically influence ternary complex formation and degradation efficacy.[2][16]

References

-

Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. (2023). MDPI. [Link]

-

Exploration of Oxetanes and Azetidines in Structure-Based Drug Design. (2025). ResearchGate. [Link]

-

Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. (2024). ChemRxiv. [Link]

-

Synthesis of oxetane and azetidine ethers as ester isosteres by Brønsted acid catalysed alkylation of alcohols with 3-aryl-oxetanols and 3-aryl-azetidinols. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). [Link]

-

Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. (n.d.). academics.oup.com. [Link]

-

Synthesis of oxetane/azetidine containing spirocycles. (n.d.). White Rose Research Online. [Link]

-

Synthesis of new azetidine and oxetane amino acid derivatives through aza-Michael addition of NH-heterocycles with methyl 2-(azetidin- or oxetan-3-ylidene)acetates. (n.d.). KTU ePubl. [Link]

-

(PDF) Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. (2023). ResearchGate. [Link]

-

Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery | Request PDF. (2026). ResearchGate. [Link]

-

Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. (2024). ChemRxiv. [Link]

-

Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. (n.d.). PMC. [Link]

-

Synthesis of 4-membered heterocycles as fragments and bioisosteres. (n.d.). zenodo.org. [Link]

-

Examples of azetidine‐based bioisosters. (n.d.). ResearchGate. [Link]

-

Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. (2023). PMC. [Link]

-

Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. (2024). Journal of the American Chemical Society. [Link]

-

Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with. (2023). Semantic Scholar. [Link]

-

Background and conceptual design a Aza-azetidine bioisostere of... (n.d.). ResearchGate. [Link]

-

Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. (2024). Journal of the American Chemical Society. [Link]

-

Applications of oxetanes in drug discovery and medicinal chemistry. (n.d.). PMC. [Link]

-

Biological cytotoxicity evaluation of spiro[azetidine-2, 3'-indole]-2', 4(1'H)- dione derivative. (n.d.). scholarsresearchlibrary.com. [Link]

-

Oxetanes in Drug Discovery Campaigns. (2023). Journal of Medicinal Chemistry. [Link]

-

Synthesis and biological evaluation of fluoro-substituted spiro-isoxazolines as potential anti-viral and anti-cancer agents. (n.d.). RSC Publishing. [Link]

-

Chemical structures of aziridine, azetidine, oxirane, and oxetane and their ringstrains. (n.d.). ResearchGate. [Link]

-

Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. (2015). MDPI. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates | MDPI [mdpi.com]

- 4. Synthesis of 4-membered heterocycles as fragments and bioisosteres - American Chemical Society [acs.digitellinc.com]

- 5. Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of oxetane and azetidine ethers as ester isosteres by Brønsted acid catalysed alkylation of alcohols with 3-aryl-oxetanols and 3-aryl-azetidinols - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 11. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis of new azetidine and oxetane amino acid derivatives through aza-Michael addition of NH-heterocycles with methyl 2-(azetidin- or oxetan-3-ylidene)acetates [epubl.ktu.edu]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. researchgate.net [researchgate.net]

- 16. chemrxiv.org [chemrxiv.org]

- 17. Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

1-(Oxetan-3-yl)azetidine-3-carboxylic acid molecular weight and formula

A Strategic Scaffold for Physicochemical Modulation in Drug Discovery

Executive Summary

In the modern era of fragment-based drug discovery (FBDD), the demand for low-molecular-weight,

This guide details the structural identity, validated synthetic protocols, and strategic applications of this compound, designed for immediate integration into research workflows.

Molecular Identity & Physicochemical Profile[1][2][3][4]

The core identity of the compound is defined by its compact, polar nature. It serves as a zwitterionic scaffold at physiological pH, capable of acting as a bioisostere for proline or piperidine-4-carboxylic acid derivatives.

Table 1: Core Chemical Data

| Property | Specification | Notes |

| IUPAC Name | 1-(Oxetan-3-yl)azetidine-3-carboxylic acid | |

| CAS Registry Number | 1536232-08-2 | Primary identifier for procurement |

| Molecular Formula | C | |

| Molecular Weight | 157.17 g/mol | Ideal for Fragment-Based Drug Discovery (MW < 200) |

| Exact Mass | 157.0739 | Monoisotopic mass for HRMS validation |

| SMILES | OC(=O)C1CN(C2COC2)C1 | |

| LogP (Predicted) | -2.98 | Highly hydrophilic; excellent for lowering cLogP |

| TPSA | ~66.8 Ų | Favorable for CNS penetration when masked/coupled |

| Fsp | 0.86 | High fraction of |

Synthetic Methodology: The Reductive Amination Route[5][6][7][8]

The most robust route to access 1-(oxetan-3-yl)azetidine-3-carboxylic acid is via reductive amination . While direct alkylation is possible, it is prone to over-alkylation and ring-opening side reactions. The protocol below utilizes Sodium Triacetoxyborohydride (STAB) , a mild hydride donor that minimizes the risk of reducing the oxetane ring or the carboxylic acid moiety.

Experimental Design Rationale

-

Choice of Amine: We utilize the methyl ester of azetidine-3-carboxylic acid (HCl salt) rather than the free acid. This improves solubility in organic solvents (DCM/DCE) and prevents zwitterionic interference during imine formation.

-

Choice of Ketone: Oxetan-3-one is employed as the carbonyl source.[1][2]

-

Reductant: NaBH(OAc)

is selected over NaBH

Validated Protocol

Step 1: Reductive Amination (Formation of the Core)

-

Preparation: In a flame-dried round-bottom flask under N

atmosphere, suspend Methyl azetidine-3-carboxylate HCl (1.0 equiv) in anhydrous 1,2-dichloroethane (DCE) [0.2 M concentration]. -

Free Basing: Add Triethylamine (TEA) (1.2 equiv) dropwise to neutralize the HCl salt. Stir for 10 minutes at room temperature.

-

Imine Formation: Add Oxetan-3-one (1.2 equiv) to the mixture. Stir for 30 minutes to allow hemiaminal/imine equilibrium establishment.

-

Note: Molecular sieves (4Å) can be added if the reaction is sluggish, but are rarely necessary with oxetan-3-one due to its high reactivity.

-

-

Reduction: Cool the mixture to 0°C. Add NaBH(OAc)

(1.5 equiv) portion-wise. -

Reaction: Allow the reaction to warm to room temperature and stir for 12–16 hours. Monitor by LC-MS (Target mass [M+H]+ = 172.09 for the ester).

-

Workup: Quench with saturated aqueous NaHCO

. Extract with DCM (3x). Wash combined organics with brine, dry over Na-

Purification: Flash column chromatography (MeOH/DCM gradient) yields Methyl 1-(oxetan-3-yl)azetidine-3-carboxylate .

-

Step 2: Hydrolysis (Deprotection)

-

Dissolution: Dissolve the intermediate ester in a 3:1 mixture of THF/Water.

-

Saponification: Add LiOH·H

O (2.0 equiv). Stir at room temperature for 2–4 hours. -

Isolation: Carefully acidify to pH ~4–5 using 1M HCl.

-

Critical: Do not acidify too strongly (pH < 2) as the oxetane ring is acid-sensitive and may open.

-

-

Purification: Remove THF in vacuo. Lyophilize the aqueous residue or purify via preparative HPLC (Reverse Phase, C18) to obtain the title compound as a white solid.

Visualization: Synthetic Workflow

Figure 1: Step-by-step synthetic pathway from commercial starting materials to the target scaffold.[1][2][3]

Structural Utility in Drug Design[1][10]

The 1-(oxetan-3-yl)azetidine moiety is not merely a linker; it is a functional unit designed to modulate the properties of a lead compound.

Bioisosterism & Metabolic Stability

The oxetane ring is widely recognized as a bioisostere for both the carbonyl group and the gem-dimethyl group.

-

Dipole Moment: The oxetane oxygen creates a strong dipole, mimicking the carbonyl of amides or esters without the metabolic liability of hydrolysis.

-

Basic Modulation: Attaching the oxetane to the azetidine nitrogen (N1) significantly reduces the basicity of the amine (typically by 2–3 pKa units compared to an N-methyl or N-isopropyl analog). This reduction in pKa often improves oral bioavailability by reducing lysosomal trapping and improving permeation.

The "Magic Methyl" Effect

Replacing a standard N-methyl group with an N-(oxetan-3-yl) group often results in:

-

Lower LogP: Increased hydrophilicity due to the exposed ether oxygen.

-

Higher Metabolic Stability: The oxetane ring blocks N-dealkylation (a common metabolic clearance pathway for N-methyl amines) due to steric bulk and electronic effects.

Visualization: Property Modulation Logic

Figure 2: Impact of the 1-(oxetan-3-yl)azetidine scaffold on key medicinal chemistry parameters.

Analytical Characterization

To ensure the integrity of the synthesized compound, the following analytical signals are expected:

-

1H NMR (D2O or DMSO-d6):

-

Oxetane Protons: A distinct set of multiplets around 4.5–4.8 ppm (4H) corresponding to the adjacent CH

groups of the oxetane ring. -

Azetidine Protons: Multiplets in the 3.5–4.2 ppm range (4H) for the ring CH

s, and a multiplet/triplet around 3.3–3.6 ppm (1H) for the methine CH alpha to the carboxylate.

-

-

LC-MS:

-

Expect a clean peak at m/z 158.1 [M+H]+ .

-

Fragment ions may show loss of the carboxyl group (M-44).

-

References

-

Wuitschik, G., et al. (2010). "Oxetanes as Promising Modules in Drug Discovery."[4][5][6] Angewandte Chemie International Edition, 49(48), 8993-8995. (Foundational text on Oxetane properties). [Link]

-

Bull, J. A., et al. (2016). "Exploiting the Oxetane Ring in Drug Discovery." Chemical Reviews, 116(19), 12150–12233. [Link]

-

PubChem Database. 1-Boc-azetidine-3-carboxylic acid (Related Scaffold Data). [Link]

Sources

- 1. Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. spiral.imperial.ac.uk [spiral.imperial.ac.uk]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Short Synthesis of Oxetane and Azetidine 3-Aryl-3-carboxylic Acid Derivatives by Selective Furan Oxidative Cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: 1-(Oxetan-3-yl)azetidine-3-carboxylic Acid as a Proline Bioisostere

For Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond Proline in Peptide and Small Molecule Design

Proline, with its unique cyclic structure, imparts significant conformational constraints on peptides and proteins, often inducing turns and disrupting secondary structures like α-helices and β-sheets. This has made it a cornerstone in the design of peptidomimetics and small molecule drugs. However, the search for novel chemical matter with improved physicochemical and pharmacological properties has led to the exploration of proline bioisosteres. Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a powerful strategy in drug discovery.[1] 1-(Oxetan-3-yl)azetidine-3-carboxylic acid emerges as a compelling, next-generation proline bioisostere, offering a unique three-dimensional scaffold that can modulate key drug-like properties.

This non-natural amino acid combines the structural rigidity of the azetidine ring, a four-membered analogue of proline's pyrrolidine, with the desirable physicochemical attributes of the oxetane moiety.[2][3][4] The incorporation of oxetanes into drug candidates has been shown to improve aqueous solubility, metabolic stability, and lipophilicity, while the azetidine ring can influence peptide conformation in ways distinct from proline.[4][5] Specifically, while proline is known to favor β-turns, azetidine-based amino acids have been shown to induce γ-turn conformations in peptides, offering a different conformational landscape for drug design.[5]

These application notes provide a comprehensive technical guide for the synthesis, incorporation, and evaluation of 1-(Oxetan-3-yl)azetidine-3-carboxylic acid as a proline bioisostere in drug discovery programs.

Physicochemical Properties and Bioisosteric Rationale

The strategic advantage of 1-(Oxetan-3-yl)azetidine-3-carboxylic acid lies in its unique combination of structural features. The oxetane ring, a four-membered ether, is a polar, low molecular weight motif that can act as a hydrogen bond acceptor.[6] Its incorporation can lead to improved metabolic stability and aqueous solubility.[4][7] The azetidine ring, a four-membered amine, provides a constrained scaffold that, like proline, restricts the peptide backbone's flexibility.

| Property | Proline | 1-(Oxetan-3-yl)azetidine-3-carboxylic acid | Rationale for Bioisosteric Replacement |

| Molecular Weight | 115.13 g/mol | 157.17 g/mol [8] | Modest increase in MW for significant property modulation. |

| logP (calculated) | -1.5 to -2.5 | -2.99 (Fluorochem)[8] | Increased polarity, potentially leading to improved solubility. |

| Hydrogen Bond Acceptors | 1 | 4[8] | Enhanced potential for interactions with biological targets. |

| Hydrogen Bond Donors | 1 | 1[8] | Similar H-bond donor capacity. |

| Conformational Preference | β-turn | Predicted γ-turn[5] | Access to different conformational space in peptidomimetics. |

| Metabolic Stability | Susceptible to cleavage | Oxetane moiety can block metabolic hotspots.[4][7] | Potential for improved pharmacokinetic profile. |

Synthesis of 1-(Oxetan-3-yl)azetidine-3-carboxylic Acid

Caption: Proposed synthetic workflow for 1-(Oxetan-3-yl)azetidine-3-carboxylic acid.

Protocol: Proposed Synthesis of 1-(Oxetan-3-yl)azetidine-3-carboxylic Acid

Step 1: Synthesis of Methyl (oxetan-3-ylidene)acetate [9]

-

To a solution of oxetan-3-one (1.0 eq) in acetonitrile (MeCN), add methyl-2-(dimethoxyphosphoryl)acetate (1.1 eq).

-

Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 eq) dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

-

Upon completion, quench the reaction with water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield methyl (oxetan-3-ylidene)acetate.

Step 2: Synthesis of Methyl 1-(oxetan-3-yl)azetidine-3-carboxylate

-

Dissolve methyl (oxetan-3-ylidene)acetate (1.0 eq) and methyl azetidine-3-carboxylate hydrochloride (1.1 eq) in MeCN.

-

Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.5 eq).

-

Stir the reaction mixture at 40-60 °C for 24-48 hours, monitoring by LC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by flash column chromatography to afford methyl 1-(oxetan-3-yl)azetidine-3-carboxylate.

Step 3: Saponification to 1-(Oxetan-3-yl)azetidine-3-carboxylic acid

-

Dissolve methyl 1-(oxetan-3-yl)azetidine-3-carboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.

-

Add lithium hydroxide (LiOH) (1.5 eq) and stir at room temperature for 2-4 hours.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Acidify the reaction mixture to pH 3-4 with 1M HCl.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate or a mixture of chloroform and isopropanol).

-

Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure to yield 1-(Oxetan-3-yl)azetidine-3-carboxylic acid.

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

The synthesized amino acid must be N-terminally protected, typically with a 9-fluorenylmethoxycarbonyl (Fmoc) group, for use in standard solid-phase peptide synthesis (SPPS).

Protocol: Fmoc Protection of 1-(Oxetan-3-yl)azetidine-3-carboxylic Acid

-

Dissolve 1-(Oxetan-3-yl)azetidine-3-carboxylic acid (1.0 eq) in a mixture of 1,4-dioxane and water.

-

Add sodium bicarbonate (NaHCO₃) or another suitable base to adjust the pH to 8-9.

-

Add a solution of Fmoc-OSu (N-(9-fluorenylmethoxycarbonyloxy)succinimide) (1.1 eq) in dioxane dropwise.

-

Stir the reaction at room temperature overnight.

-

Acidify the mixture with 1M HCl and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify by flash chromatography to yield Fmoc-1-(Oxetan-3-yl)azetidine-3-carboxylic acid.

Protocol: Representative Fmoc-SPPS Cycle for Incorporation

This protocol outlines a standard cycle for coupling Fmoc-1-(Oxetan-3-yl)azetidine-3-carboxylic acid to a growing peptide chain on a solid support (e.g., Rink Amide or Wang resin).[11][12]

Caption: Standard workflow for an Fmoc-SPPS cycle.

-

Resin Swelling: Swell the resin in N,N-dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Drain and repeat for another 10-15 minutes to ensure complete removal of the Fmoc group from the N-terminal amino acid of the resin-bound peptide.[12]

-

Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and dibenzofulvene-piperidine adduct.

-

Coupling:

-

In a separate vial, dissolve Fmoc-1-(Oxetan-3-yl)azetidine-3-carboxylic acid (3-5 eq), a coupling agent such as HATU (N,N,N',N'-Tetramethyl-O-(7-azabenzotriazol-1-yl)uronium hexafluorophosphate) (2.9 eq), and a base like DIPEA (6 eq) in DMF.

-

Pre-activate for 5-10 minutes.

-

Add the activated amino acid solution to the resin.

-

Allow the coupling reaction to proceed for 2-4 hours. Due to the potential steric hindrance of this non-natural amino acid, a longer coupling time and/or double coupling may be necessary.

-

-

Washing: Wash the resin with DMF (3-5 times).

-

Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. A negative result (yellow beads) indicates a successful coupling.

-

Capping (Optional): If the coupling is incomplete, cap the unreacted amines with acetic anhydride to prevent the formation of deletion sequences.

-

Repeat: Repeat the deprotection, washing, and coupling steps for the subsequent amino acids in the peptide sequence.

-

Final Cleavage and Deprotection: Once the peptide synthesis is complete, wash the resin with dichloromethane (DCM) and dry. Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)).

-

Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Application Notes: Leveraging 1-(Oxetan-3-yl)azetidine-3-carboxylic Acid in Drug Design

Modulating Physicochemical Properties

-

Solubility Enhancement: The inherent polarity of the oxetane moiety can improve the aqueous solubility of peptides and small molecules, a critical parameter for oral bioavailability and formulation.[4]

-

Metabolic Stability: The oxetane and azetidine rings are generally more resistant to metabolic degradation by proteases and cytochrome P450 enzymes compared to linear aliphatic chains or standard amino acid residues.[4][7] This can lead to an extended in vivo half-life.

-

Lipophilicity (LogD) Tuning: The introduction of this polar bioisostere can fine-tune the lipophilicity of a lead compound, optimizing its absorption, distribution, metabolism, and excretion (ADME) profile.

Conformational Control and Peptidomimetics

-

Induction of γ-Turns: Unlike proline, which predominantly induces β-turns, the smaller four-membered ring of azetidine carboxylic acids has been shown to favor the formation of γ-turns.[5] This provides an alternative strategy to manipulate the three-dimensional structure of a peptide, which can be crucial for target binding and selectivity.

-

Disruption of Secondary Structures: Similar to proline, this bioisostere can act as a helix or sheet breaker, which can be advantageous in designing peptides that mimic unstructured loops or turn regions of proteins involved in protein-protein interactions.

Caption: The impact of replacing proline with its bioisostere on key drug-like properties.

Conclusion

1-(Oxetan-3-yl)azetidine-3-carboxylic acid is a novel and promising proline bioisostere that offers medicinal chemists a valuable tool to modulate the properties of peptides and small molecules. Its unique combination of a conformationally constrained azetidine ring and a polar, metabolically robust oxetane moiety provides a rational approach to improving solubility, stability, and conformational diversity. The protocols and application notes provided herein serve as a guide for researchers to explore the potential of this exciting building block in their drug discovery endeavors.

References

- Rojas, J. J., & Bull, J. A. (2024). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Journal of the American Chemical Society.

- Rojas, J. J., et al. (2024). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. ACS Figshare.

- Chalyk, S., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)

- Burkhard, J. A., et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(18), 12491-12525.

- Shell Internationale Research Maatschappij B.V. (1987). A process for the preparation of an azetidine-3-carboxylic acid or salt thereof.

- Merck & Co., Inc. (2004). Process for making azetidine-3-carboxylic acid.

- Chalyk, S., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)

- Dubois, M. A. J., et al. (2020). Short Synthesis of Oxetane and Azetidine 3-Aryl-3-carboxylic Acid Derivatives by Selective Furan Oxidative Cleavage. Organic Letters, 22(14), 5279–5283.

- AstraZeneca AB. (n.d.). 3-AZETIDINECARBOXYLIC ACID, METHYL ESTER, HYDROCHLORIDE synthesis. Mol-Instincts.

- Carreira, E. M., et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry.

- Thamm, P., & Hofmann, H.-J. (n.d.). 9.2 Synthesis of Peptides Containing Proline Analogues. In Houben-Weyl Methods of Organic Chemistry.

- Fülöp, F., et al. (2014). Synthesis and Conformational Study of Model Peptides Containing N-Substituted 3-Aminoazetidine-3-carboxylic Acids. European Journal of Organic Chemistry, 2014(11), 2312-2321.

- Shell Internationale Research Maatschappij B.V. (1986). Process for preparing azetidine derivatives and intermediates therein.

- Iris Biotech GmbH. (n.d.).

- AltaBioscience. (2024, June 14). Fmoc Amino Acids for SPPS.

- Fülöp, F., et al. (2014). Synthesis and Conformational Study of Model Peptides Containing N-Substituted 3-Aminoazetidine-3-carboxylic Acids.

- Bull, J. A., et al. (n.d.).

- Baeza, J. L., et al. (2008). Azetidine-derived Amino Acids Versus Proline Derivatives. Alternative Trends in Reverse Turn Induction. The Journal of Organic Chemistry, 73(5), 1704-1715.

- Bhandary, K. K., & Ganesan, K. (1990). Synthesis and Peptide Bond Orientation in Tetrapeptides Containing ~-Azetidine-2-Carboxylic Acid and L-Proline. Biopolymers, 29(1), 163-176.

- Fluorochem. (n.d.). 1-(Oxetan-3-yl)azetidine-3-carboxylic acid.

- Shell Internationale Research Maatschappij B.V. (1986). Preparation of n-substituted azetidine 3-carboxylic acid derivatives.

- Shell Internationale Research Maatschappij B.V. (1986). Preparation of n-substituted azetidine 3-carboxylic acid derivatives.

- Nowick, J. S. (n.d.).

- BenchChem. (n.d.). An In-depth Technical Guide to Fmoc Solid-Phase Peptide Synthesis.

- ChemPep Inc. (n.d.). Fmoc Solid Phase Peptide Synthesis.

- Behrendt, R., et al. (2014). Automated solid-phase peptide synthesis to obtain therapeutic peptides. Beilstein Journal of Organic Chemistry, 10, 118.

- Tsai, F.-Y., et al. (2010). The application of the yeast N-acetyltransferase MPR1 gene and the proline analogue L-azetidine-2-carboxylic acid as a selectable marker system for plant transformation. Plant Cell Reports, 29(6), 579-587.

- Carreira, E. M., et al. (2014). Oxetanyl Peptides: Novel Peptidomimetic Modules for Medicinal Chemistry. Organic Letters, 16(16), 4244-4247.

Sources

- 1. Short Synthesis of Oxetane and Azetidine 3-Aryl-3-carboxylic Acid Derivatives by Selective Furan Oxidative Cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. acs.figshare.com [acs.figshare.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Azetidine-derived amino acids versus proline derivatives. alternative trends in reverse turn induction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. EP0169602A1 - Preparation of n-substituted azetidine 3-carboxylic acid derivatives - Google Patents [patents.google.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. fluorochem.co.uk [fluorochem.co.uk]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chem.uci.edu [chem.uci.edu]

- 12. pdf.benchchem.com [pdf.benchchem.com]

Application Note: Protecting Group Strategies for 1-(Oxetan-3-yl)azetidine-3-carboxylic acid

This Application Note is designed for researchers and process chemists optimizing the synthesis of 1-(Oxetan-3-yl)azetidine-3-carboxylic acid . It prioritizes robust, scalable, and self-validating protocols over theoretical generalities.

Part 1: Strategic Overview & Critical Analysis

The synthesis of 1-(Oxetan-3-yl)azetidine-3-carboxylic acid presents a unique "Orthogonality Trap" due to the conflicting sensitivities of its three functional components:

-

Azetidine Ring: High ring strain (~26 kcal/mol); susceptible to nucleophilic ring-opening under forcing conditions.

-

Oxetane Moiety: Acid-sensitive ether; prone to acid-catalyzed ring-opening (polymerization or hydrolysis to 1,3-diols), particularly in the presence of strong Brønsted acids (e.g., neat TFA, HCl) or Lewis acids.

-

Carboxylic Acid/Amine (Zwitterion): High polarity makes isolation and purification challenging without protecting groups (PGs).

The Core Challenge: Acid vs. Base Stability

Standard peptide coupling strategies often rely on acid-labile PGs (Boc, t-Butyl esters). However, the oxetane ring introduces a critical vulnerability.[1] While 3,3-disubstituted oxetanes are relatively robust, the 3-monosubstituted oxetane (as found in this target) is significantly more labile to acid-induced degradation.

Therefore, the "Gold Standard" strategy must rely on Base-Labile or Hydrogenolysis-Labile protecting groups for the carboxylic acid, avoiding strong acidic deprotection steps after the oxetane is installed.

Decision Matrix: Selecting the Right Route

| Strategy | Carboxyl PG | N-Functionalization | Deprotection | Risk Profile | Recommendation |

| A (Alkaline) | Methyl/Ethyl Ester | Reductive Amination | LiOH / NaOH | Low | Primary Protocol |

| B (Neutral) | Benzyl Ester | Reductive Amination | H₂ / Pd/C | Medium | Alternative (If base-sensitive) |

| C (Acidic) | t-Butyl Ester | Reductive Amination | TFA / HCl | High | Avoid (Oxetane cleavage risk) |

Part 2: Detailed Experimental Protocols

Protocol A: The Methyl Ester Route (Recommended)

Rationale: This route maintains the oxetane ring integrity by utilizing basic hydrolysis (saponification), conditions under which the oxetane ether is inert.

Workflow Diagram

Caption: Figure 1. The base-labile synthetic pathway minimizes acid exposure after oxetane installation.

Step 1: Esterification of Azetidine-3-carboxylic acid

-

Reagents: Azetidine-3-carboxylic acid (1.0 equiv), Thionyl chloride (SOCl₂, 1.5 equiv), Methanol (anhydrous).

-

Procedure:

-

Suspend azetidine-3-carboxylic acid in anhydrous MeOH at 0°C.

-

Add SOCl₂ dropwise (Caution: Exothermic, gas evolution).

-

Reflux for 4–6 hours.

-

Concentrate in vacuo to yield Azetidine-3-carboxylic acid methyl ester hydrochloride .

-

-

Checkpoint: The product is a hygroscopic white solid. Store under argon.

Step 2: Reductive Amination with Oxetan-3-one

-

Reagents: Methyl ester HCl salt (from Step 1), Oxetan-3-one (1.2 equiv), NaBH(OAc)₃ (1.5 equiv), TEA (1.0 equiv), DCM/DCE (1:1).

-

Mechanism: The synthesis relies on the formation of an iminium ion intermediate. Sodium triacetoxyborohydride is chosen over NaBH₄ to prevent reduction of the oxetane ketone to the alcohol before amination occurs.

-

Procedure:

-

Suspend the HCl salt in DCM/DCE at room temperature.

-

Add TEA (1.0 equiv) to liberate the free amine. Stir for 10 min.

-

Add Oxetan-3-one . Stir for 30 min to allow hemiaminal/imine formation.

-

Add NaBH(OAc)₃ portion-wise.

-

Stir at RT for 12–16 hours.

-

Quench: Add sat. NaHCO₃ (aq).

-

Extraction: Extract with DCM (3x). The product is moderately polar; ensure thorough extraction.

-

Purification: Flash chromatography (DCM:MeOH gradient).

-

-

Validation: 1H NMR should show the oxetane methine proton (~3.5-4.5 ppm) and the disappearance of the azetidine NH signal.

Step 3: Saponification & Zwitterion Isolation

-

Reagents: LiOH·H₂O (2.0 equiv), THF/H₂O (3:1).

-

Procedure:

-

Dissolve the ester in THF/H₂O. Cool to 0°C.

-

Add LiOH. Stir at RT for 2–4 hours.

-

Critical Workup (Zwitterion Isolation):

-

Do NOT acidify with strong acid (HCl) to pH 1. This risks opening the oxetane.[1]

-

Method A (Ion Exchange): Pass the reaction mixture through a weak cation exchange resin (e.g., Dowex 50W, H+ form) or use a neutralizer resin. Elute with dilute NH₄OH. Lyophilize.

-

Method B (Isoelectric Precipitation): Carefully adjust pH to the isoelectric point (pI ~6.5–7.0) using dilute acetic acid. Add cold acetone or EtOH to precipitate the zwitterion.

-

-

Final Polish: Recrystallization from MeOH/Ether if necessary.

-

Protocol B: The Hydrogenolysis Route (Alternative)

Context: Use this if the molecule contains other base-sensitive esters or stereocenters prone to epimerization (though unlikely here). Risk: While oxetanes are generally stable to Pd/C hydrogenation, prolonged exposure or high pressure can lead to ring opening (hydrogenolysis of the C-O bond).

-

Substrate: Benzyl 1-(oxetan-3-yl)azetidine-3-carboxylate .

-

Conditions: H₂ (1 atm, balloon), 10% Pd/C (5-10 wt%), MeOH or EtOAc, RT.

-

Duration: Monitor closely by LCMS. Stop immediately upon disappearance of starting material (usually < 2h).

-

Note: Avoid acidic solvents (AcOH) during hydrogenation to prevent synergistic ring opening.

Part 3: Troubleshooting & Stability Data

Reagent Compatibility Matrix

| Reagent | Compatibility | Notes |

| TFA (Neat) | 🔴 Incompatible | High risk of oxetane polymerization/opening. |

| HCl (4M) | 🔴 Incompatible | Rapid hydrolysis to 1,3-diol. |

| LiOH / NaOH | 🟢 Excellent | Oxetane ring is stable to hydroxide. |

| NaBH(OAc)₃ | 🟢 Excellent | Preferred reducing agent; mild pH. |

| Pd/C + H₂ | 🟡 Caution | Generally stable at 1 atm; monitor closely. |

Diagnostic Signals (NMR)

When validating the structure, ensure the integrity of the oxetane ring:

-

¹H NMR (CDCl₃/D₂O): Look for the characteristic oxetane pattern. The 2,2- and 4,4- methylene protons usually appear as two sets of multiplets (due to roof-effect or anisotropy) between 4.4 and 4.8 ppm .

-

¹³C NMR: Oxetane carbons typically resonate at ~70–78 ppm (C2/C4) and ~50–60 ppm (C3). Loss of these signals indicates ring opening.

References

-

Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition. Link

-

Wuitschik, G., et al. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Aspects. Journal of Medicinal Chemistry. Link

-

Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. Link

-

Duncton, M. A. (2011). Minireview: Recent applications of oxetanes in medicinal chemistry. MedChemComm. Link

-

Stoll, E. L., et al. (2020).[2] A Practical Catalytic Reductive Amination of Carboxylic Acids. Chemical Science. Link

Sources

Troubleshooting & Optimization

Preventing oxetane ring opening during acidic deprotection steps

Topic: Preventing Oxetane Ring Opening During Acidic Deprotection Ticket ID: OX-STAB-001 Status: Resolved / Guide Published

Executive Summary: The Oxetane Paradox

Oxetanes are increasingly vital in medicinal chemistry as gem-dimethyl surrogates and lipophilicity modulators. However, their high ring strain (~26 kcal/mol) makes them inherently susceptible to acid-catalyzed ring opening.

The Good News: The "anecdotal" fragility of oxetanes is often overstated. 3,3-disubstituted oxetanes exhibit surprising robustness to acidic conditions due to steric shielding and the Thorpe-Ingold effect. The Risk: 3-monosubstituted oxetanes, or those subjected to nucleophilic acids (HCl, HBr) or aqueous strong acids, will rapidly degrade into diols or halo-alcohols.

This guide provides the protocols required to deprotect acid-labile groups (Boc, t-Bu esters) without destroying the oxetane core.

Mechanistic Diagnostic (The "Why")

To prevent failure, you must understand the degradation pathway. Ring opening is driven by O-protonation followed by nucleophilic attack .

Critical Failure Points:

-

Basicity of Oxygen: If the acid is strong enough to protonate the ether oxygen, the ring becomes an activated electrophile.

-

Nucleophile Presence: Strong nucleophiles (Cl⁻, Br⁻, I⁻, H₂O) attack the

-carbon (C2/C4) much faster than non-nucleophilic counterparts (TFA anion). -

Substitution Pattern: 3,3-disubstitution sterically hinders the approach of nucleophiles to the

antibonding orbital.[1][2]

Figure 1: The acid-catalyzed degradation pathway of the oxetane ring.

Troubleshooting Protocols (The "How")

Scenario A: The "Standard" Route (TFA)

Applicability: Robust substrates (3,3-disubstituted oxetanes) lacking internal nucleophiles.

The Protocol:

-

Solvent: Anhydrous Dichloromethane (DCM).[3] Strictly exclude water.

-

Reagent: Trifluoroacetic Acid (TFA).[4]

-

Concentration: 10–20% v/v TFA in DCM.

-

Temperature: 0 °C (Ice bath) is mandatory for initial addition.

-

Scavenger: Triethylsilane (TES) or TIPS (2–5 eq) if t-butyl cations need trapping (prevents t-butyl re-attachment or polymerization).

-

Time: Monitor by LCMS every 15 minutes. Quench immediately upon completion.

Why it works: The trifluoroacetate anion is a poor nucleophile. In the absence of water (which forms diols) and halides (which form alkyl halides), the protonated oxetane can survive long enough for the Boc group to cleave.

Scenario B: The "Rescue" Route (TMSOTf)

Applicability: Fragile substrates (3-monosubstituted oxetanes), presence of other acid-sensitive groups, or failure of Scenario A.

The Protocol (TMSOTf / 2,6-Lutidine): This is the Gold Standard for chemoselective Boc removal in the presence of oxetanes.

-

Setup: Flame-dried glassware, Ar/N₂ atmosphere.

-

Solvent: Anhydrous DCM (0.1 M concentration of substrate).

-

Base: Add 2,6-lutidine (3.0 – 5.0 equiv). This buffers the reaction, preventing the accumulation of strong protic acid.

-

Reagent: Add TMSOTf (Trimethylsilyl trifluoromethanesulfonate) (3.0 – 4.0 equiv) dropwise at 0 °C.

-

Reaction: Stir at 0 °C to RT.

-

Workup: Quench with saturated aqueous NaHCO₃ or MeOH.

Mechanism: TMSOTf silylates the Boc carbonyl oxygen, inducing fragmentation into isobutylene and the TMS-carbamate, which is hydrolyzed during workup. The 2,6-lutidine ensures the medium never becomes acidic enough to protonate the oxetane oxygen.

Decision Matrix: Which Protocol?

Figure 2: Decision tree for selecting the safe deprotection strategy.

Comparative Data: Acid Stability Profile

The following table summarizes the stability of a generic 3,3-disubstituted oxetane under various conditions.

| Condition | Nucleophile Status | Risk Level | Outcome |

| HCl (aq or dioxane) | High (Cl⁻, H₂O) | CRITICAL | Rapid ring opening to chlorohydrin/diol. |

| HBr / HI | Very High (Br⁻, I⁻) | CRITICAL | Immediate destruction. |

| TFA / DCM (Anhydrous) | Low (CF₃COO⁻) | LOW | Stable for hours if 3,3-disubstituted. |

| Formic Acid | Moderate | MEDIUM | Risk of formylation/opening at high temp. |

| TMSOTf / Lutidine | None (Non-protic) | SAFE | Oxetane remains intact. |

| p-TsOH (Cat.) | Low | LOW | Generally tolerated (e.g., in esterifications). |

Frequently Asked Questions (FAQ)

Q: I used HCl in Dioxane and my product disappeared. Why? A: HCl is a "double threat." The proton activates the ring, and the Chloride ion (Cl⁻) is an excellent nucleophile that attacks the ring carbons (SN2), snapping it open to form the chlorohydrin. Never use HCl with oxetanes.

Q: Does placing a Fluorine atom on the oxetane ring help? A: Yes. An electron-withdrawing group (like F or CF3) at the 3-position reduces the electron density on the ether oxygen. This lowers the pKa of the oxygen, making it harder to protonate. Consequently, 3-fluorooxetanes are often more acid-stable than their non-fluorinated counterparts.

Q: Can I use Lewis Acids like ZnBr2? A: Proceed with extreme caution. While mild Lewis acids (Mg(ClO4)2) might be tolerated, strong Lewis acids (BF3·OEt2, TiCl4) are actually used specifically to open oxetane rings in synthesis. Avoid them for deprotection.

Q: My molecule has an alcohol 3 carbons away from the oxetane. Is this a problem? A: Yes. This is the "Internal Nucleophile" problem. Upon protonation of the oxetane, the nearby alcohol can attack intramolecularly to form a 5- or 6-membered tetrahydrofuran/pyran ring. Use the TMSOTf / 2,6-lutidine protocol to avoid generating the protonated intermediate.

References

-

Wristers, D. et al. "Oxetane Synthesis and Stability." Journal of Organic Chemistry. (Discusses the fundamental stability profiles of oxetanes in acid).

-

Burkhard, J. A., et al. "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie International Edition, 2010.[5] (The seminal Carreira review on oxetane utility and robustness).

-

Sakakura, A. et al. "Mild and Selective Deprotection of N-Boc Groups." Synthetic Communications. (Details the TMSOTf/Lutidine methodology).

-

Bull, J. A. et al. "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry." Chemical Reviews, 2016.

Sources

Technical Support Center: Improving Yield of Reductive Amination with Oxetan-3-one

Welcome to the technical support center for the reductive amination of oxetan-3-one. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this crucial reaction. Oxetan-3-one is an increasingly important building block in medicinal chemistry, valued for its ability to introduce a desirable sp³-rich, polar, and metabolically stable motif.[1][2] However, its strained four-membered ring presents unique challenges in synthesis.[3][4] This resource provides in-depth, experience-driven advice to help you navigate these challenges and achieve high-yield outcomes.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address common issues encountered during the reductive amination of oxetan-3-one.

Question 1: My reaction is showing low conversion of oxetan-3-one, and I'm primarily observing unreacted starting materials. What are the likely causes and how can I fix this?

Answer:

Low conversion is a frequent issue and can often be traced back to several key factors related to imine formation, which is the first and often rate-limiting step in reductive amination.[5]

Underlying Causes & Solutions:

-

Inefficient Imine/Iminium Ion Formation: The equilibrium between the ketone and the imine can be unfavorable.[5] The strained nature of oxetan-3-one can influence its reactivity.

-

Solution 1: Adjusting pH: Imine formation is typically acid-catalyzed. However, if the pH is too low, the amine nucleophile becomes protonated and non-nucleophilic.[6] For many reductive aminations, a mildly acidic pH of 4-6 is optimal.[6][7] Consider adding a mild acid like acetic acid.

-

Solution 2: Water Removal: The formation of the imine from the hemiaminal intermediate involves the elimination of water.[5] In a one-pot reaction, this water can shift the equilibrium back towards the starting materials. While not always practical, using a dehydrating agent like anhydrous MgSO₄ or molecular sieves can drive the reaction forward. A more common approach is to allow sufficient time for imine formation before adding the reducing agent.[6]

-

Solution 3: Pre-formation of the Imine: If one-pot methods fail, consider a two-step procedure. First, form the imine by reacting oxetan-3-one and the amine, often with azeotropic removal of water (e.g., using a Dean-Stark apparatus with a solvent like toluene). Then, isolate the imine (if stable) and reduce it in a separate step.

-

-

Steric Hindrance: Either the amine or substituents on the oxetane ring (if any) could be sterically bulky, slowing down the initial nucleophilic attack.

-

Solution: Increase the reaction temperature or prolong the reaction time to overcome the higher activation energy. Be mindful that oxetanes can be sensitive to high temperatures.[3]

-

Experimental Protocol: Optimizing Imine Formation with Acetic Acid

-

To a stirred solution of oxetan-3-one (1.0 equiv) and the desired amine (1.1 equiv) in a suitable solvent (e.g., Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)), add glacial acetic acid (1.0-2.0 equiv).

-

Stir the mixture at room temperature for 1-4 hours to allow for imine formation.

-

Monitor the reaction by a suitable analytical method (e.g., TLC, LC-MS) to observe the consumption of the starting materials and the appearance of the imine/iminium ion.

-

Once imine formation has plateaued, proceed with the addition of the reducing agent.

Question 2: My LC-MS analysis shows the formation of the imine intermediate, but very little of the desired amine product. Why is the reduction step failing?

Answer:

This scenario points to an issue with the reducing agent's activity or compatibility under your reaction conditions.

Underlying Causes & Solutions:

-

Choice of Reducing Agent: The reactivity of borohydride reagents varies significantly.

-

Sodium Borohydride (NaBH₄): This is a strong reducing agent that can reduce the starting ketone before it has a chance to form an imine.[6][8] It is generally not recommended for one-pot reductive aminations unless the imine is pre-formed.

-

Sodium Cyanoborohydride (NaBH₃CN): This reagent is less reactive than NaBH₄ and is selective for the protonated imine (iminium ion) over the ketone at a mildly acidic pH.[5][6] However, it is highly toxic and can generate hydrogen cyanide gas, especially under acidic conditions.[7]

-

Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): This is often the reagent of choice.[8][9][10] It is a mild and selective reducing agent that is particularly effective for reductive aminations.[9][10] It does not require a separate acid catalyst as the reagent itself can provide a mild acidic environment. STAB is sensitive to water and is not compatible with methanol.[8]

-

-

Reagent Decomposition:

-

Solution: Ensure your reducing agent is fresh and has been stored under anhydrous conditions. STAB, in particular, is moisture-sensitive.[8]

-

-

Insufficient Reducing Agent:

-

Solution: Use a slight excess of the reducing agent (typically 1.2-1.5 equivalents) to ensure the reaction goes to completion.

-

Data Presentation: Comparison of Common Reducing Agents

| Reducing Agent | Abbreviation | Relative Reactivity | Optimal pH | Common Solvents | Key Considerations |

| Sodium Borohydride | NaBH₄ | Strong | Neutral to Basic | Methanol, Ethanol | Can reduce starting ketone; best for two-step procedures.[6][8] |

| Sodium Cyanoborohydride | NaBH₃CN | Moderate | Mildly Acidic (4-6) | Methanol | Selective for iminium ions; highly toxic.[6][7] |

| Sodium Triacetoxyborohydride | NaBH(OAc)₃ | Mild | N/A (self-catalyzing) | DCM, DCE, THF | Highly selective for imines; moisture-sensitive.[8][9][10] |

Mandatory Visualization: Reductive Amination Mechanism

Caption: General mechanism of reductive amination.

Question 3: I am observing a significant amount of a side product corresponding to the alcohol from the reduction of oxetan-3-one. How can I improve the chemoselectivity for the amine product?

Answer:

The formation of 3-hydroxyoxetane is a classic example of competing reduction of the starting ketone. This indicates that your reducing agent is not selective enough under the chosen conditions.

Underlying Causes & Solutions:

-

Overly Reactive Reducing Agent: As mentioned, NaBH₄ is prone to reducing ketones.[6]

-

Incorrect pH for NaBH₃CN: While NaBH₃CN is selective at mildly acidic pH, its selectivity decreases at lower pH values, leading to increased ketone reduction.[5]

-

Solution: If using NaBH₃CN, carefully buffer the reaction to maintain a pH between 4 and 6.

-

Experimental Protocol: Standard Reductive Amination using STAB

-

In a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve oxetan-3-one (1.0 equiv) and the amine (1.1-1.2 equiv) in an anhydrous aprotic solvent such as Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).

-

Stir the solution at room temperature for 20-30 minutes.

-

Add Sodium Triacetoxyborohydride (STAB) (1.2-1.5 equiv) portion-wise over 5-10 minutes. A slight exotherm may be observed.

-

Continue stirring at room temperature and monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

-

Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extract the aqueous layer with the reaction solvent (e.g., DCM), combine the organic layers, dry with anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product for purification.

Question 4: The reaction seems to work, but I am struggling with the purification of the final 3-amino-oxetane product. What are some common challenges and effective purification strategies?

Answer:

Purification can be challenging due to the physical properties of 3-amino-oxetanes and potential byproducts.

Underlying Causes & Solutions:

-

Polarity of the Product: The presence of the oxetane ring and the amine group makes the product quite polar, which can lead to issues with chromatographic purification.

-

Solution 1: Acid-Base Extraction: Utilize the basicity of the amine product. After quenching the reaction, perform an acid-base workup. Extract the product into an acidic aqueous layer (e.g., 1M HCl), wash the organic layer to remove non-basic impurities, then basify the aqueous layer (e.g., with NaOH or NaHCO₃) and re-extract the product back into an organic solvent.

-

Solution 2: Chromatography with Additives: When performing column chromatography on silica gel, the basic amine can streak. To mitigate this, add a small amount of a basic modifier like triethylamine (0.5-1%) or ammonium hydroxide to the eluent system.

-

Solution 3: Salt Formation: For highly polar or water-soluble amines, consider isolating the product as a salt (e.g., hydrochloride or tartrate salt), which can often be purified by recrystallization.

-

-

Boron-Containing Byproducts: Borohydride reagents can leave behind boron salts that can complicate purification.

-

Solution: A thorough aqueous workup, including a wash with saturated sodium bicarbonate solution, is usually sufficient to remove most boron-containing byproducts.

-

Mandatory Visualization: Purification Workflow

Caption: Decision tree for purification strategies.

Frequently Asked Questions (FAQs)

Q1: Can I use ammonia as the amine source to synthesize the primary 3-amino-oxetane? A1: Yes, it is possible to use ammonia to synthesize primary amines via reductive amination.[12] However, it can be challenging due to the potential for over-alkylation to form secondary and tertiary amines.[7] It is often best to use a large excess of ammonia, typically in the form of ammonium acetate or ammonium hydroxide, to favor the formation of the primary amine.[7]

Q2: Are there any solvents I should absolutely avoid? A2: If using Sodium Triacetoxyborohydride (STAB), you should avoid protic solvents like methanol, as they can react with and decompose the reagent.[8][9] Dichloromethane (DCM), 1,2-dichloroethane (DCE), and tetrahydrofuran (THF) are generally good choices.[8] Also, be aware that the oxetane ring can be susceptible to ring-opening under strongly acidic conditions, so harsh acidic solvents should be avoided.[3]

Q3: My amine starting material is a hydrochloride salt. Can I use it directly? A3: It is generally not advisable to use the hydrochloride salt directly without pre-treatment. The presence of HCl will create a highly acidic environment that can inhibit imine formation by fully protonating the amine. You should first free-base the amine by treating it with a base (like NaOH or NaHCO₃), extracting the free amine into an organic solvent, drying it, and then using the free amine in the reductive amination reaction. Alternatively, you can add at least one equivalent of a non-nucleophilic base, like triethylamine or diisopropylethylamine, to the reaction mixture to neutralize the HCl in situ.

Q4: What is the typical stoichiometry for the reactants? A4: A good starting point is to use a slight excess of the amine and the reducing agent relative to the oxetan-3-one.

-

Oxetan-3-one: 1.0 equivalent

-

Amine: 1.1 - 1.2 equivalents

-

Reducing Agent (STAB): 1.2 - 1.5 equivalents

-

Acetic Acid (if used): 1.0 - 2.0 equivalents

These ratios can be further optimized based on experimental results.

References

-

Sodium triacetoxyborohydride - Wikipedia. [Link]

-

NAD(P)H‐Dependent Dehydrogenases for the Asymmetric Reductive Amination of Ketones: Structure, Mechanism, Evolution and Application - PMC. [Link]

-

Chemistry of sodium cyanoborohydride and sodium triacetoxyborohydride | Reductive Amination - YouTube. [Link]

-

A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. [Link]

-

Reductive Amination - Common Conditions. [Link]

-

Hitchhiker's guide to reductive amination - Organic Chemistry Portal. [Link]

-

Reductive Amination, and How It Works - Master Organic Chemistry. [Link]

-

Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. [Link]

-

Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks - ChemRxiv. [Link]

-

Reductive Amination - Chemistry Steps. [Link]

-

Oxetanes and Oxetan-3-ones. [Link]

-

Reductive amination - Wikipedia. [Link]

-

Myers Chem 115. [Link]

-

Reductive amination difficulties - poor conversion : r/Chempros - Reddit. [Link]

-

Oxetanes in Drug Discovery Campaigns - PMC - NIH. [Link]

-

Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry | Chemical Reviews - ACS Publications. [Link]

-

Oxetane Synthesis via Alcohol C–H Functionalization - ACS Publications. [Link]

-

Taming 3-Oxetanyllithium Using Continuous Flow Technology - PMC. [Link]

-

Reductive Amination Practice Problems | Test Your Skills with Real Questions - Pearson. [Link]

-

Reductive Amination - ACS GCI Pharmaceutical Roundtable. [Link]

-

Reductive Amination: A Remarkable Experiment for the Organic Laboratory. [Link]

-

Reductive Amination - Wordpress. [Link]

-

Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride - PMC. [Link]

Sources

- 1. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Taming 3-Oxetanyllithium Using Continuous Flow Technology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemrxiv.org [chemrxiv.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Reductive amination - Wikipedia [en.wikipedia.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 8. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 9. Sodium triacetoxyborohydride - Wikipedia [en.wikipedia.org]

- 10. merckmillipore.com [merckmillipore.com]

- 11. Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Reductive Amination - Chemistry Steps [chemistrysteps.com]

Technical Support Center: Troubleshooting Low Reactivity of Sterically Hindered Azetidine Amines

Welcome to the technical support center for navigating the synthetic challenges of sterically hindered azetidine amines. The unique combination of ring strain and steric bulk in these valuable building blocks can lead to frustratingly low reactivity in common transformations like acylation and alkylation.[1][2] This guide is designed to provide you, our fellow researchers and drug development professionals, with practical, field-proven insights and solutions to overcome these hurdles. We will move beyond simple procedural lists to explain the underlying chemical principles, empowering you to make informed decisions in your experimental design.

Troubleshooting Guide: Common Experimental Failures

This section addresses specific, frequently encountered issues in a direct question-and-answer format.

Q1: My N-acylation or amide coupling reaction with a sterically hindered azetidine is failing or giving abysmal yields. What's going wrong and how do I fix it?

This is the most common challenge. The low nucleophilicity of the azetidine nitrogen, shielded by bulky substituents (e.g., at the C-3 position), severely impedes the approach of the electrophilic acylating agent.[3][4][5] This steric clash dramatically slows down the desired reaction, allowing side reactions to dominate.

A systematic approach is crucial. Let's break down the key variables you can control.

Caption: Catalytic cycle of DMAP in acylation.

DMAP works by first reacting with the acylating agent to form a highly reactive N-acylpyridinium salt. This intermediate is a much more potent electrophile than the starting anhydride and can be readily attacked by the sterically hindered azetidine. [3]

Experimental Protocol: High-Yield Acylation of a Hindered Azetidine using HATU

This protocol is a robust starting point for challenging amide couplings.

-

Preparation : To a dry round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the carboxylic acid (1.0 eq.), HATU (1.1 eq.), and anhydrous DMF. Stir the mixture for 5 minutes at room temperature.

-

Base Addition : Add a non-nucleophilic, hindered base such as diisopropylethylamine (DIPEA) (2.0 eq.) to the mixture and stir for another 10-15 minutes. This pre-activates the carboxylic acid.

-

Amine Addition : Add the sterically hindered azetidine amine (1.0-1.1 eq.) to the activated mixture.

-

Reaction : Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. If the reaction is sluggish after several hours, gradually increase the temperature to 50 °C. Allow the reaction to proceed for 12-24 hours.

-

Workup : Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate (NaHCO₃), and brine.

-

Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.

Frequently Asked Questions (FAQs)

Q2: What fundamentally makes sterically hindered azetidines such poor nucleophiles?

The low nucleophilicity is a consequence of two main factors:

-

Steric Shielding : Bulky substituents on the azetidine ring, particularly at the C-3 position, create a physical barrier around the nitrogen atom's lone pair of electrons. This "steric hindrance" prevents the approach of electrophiles. [3][5]Think of it as a well-guarded fortress; the attacking species simply cannot reach its target. This creates significant electrostatic repulsion between the reacting molecules. [6]2. Electronic Effects : While the nitrogen in an azetidine is basic, its reactivity can be modulated by N-substituents. Common nitrogen protecting groups like Boc (tert-butoxycarbonyl) or Tosyl (p-toluenesulfonyl) are electron-withdrawing, which further decreases the electron density and nucleophilicity of the nitrogen atom. [7][8]

Caption: Steric shielding of the azetidine nitrogen.

Q3: My reaction seems complete, but the azetidine product decomposes during workup or purification. What precautions should I take?

The stability of the four-membered ring is a valid concern. The inherent ring strain makes azetidines susceptible to ring-opening, especially under harsh conditions. [1][9]

-

Avoid Strong Acids : Acid-catalyzed decomposition or ring-opening is a known pathway. [9]During workup, use mild acidic washes (e.g., saturated NH₄Cl or dilute citric acid) only if necessary, and minimize contact time. Maintain neutral or slightly basic conditions whenever possible. [8]* Purification Strategy : Silica gel is acidic and can cause degradation of sensitive azetidines on the column. If you observe streaking or product loss during chromatography, switch to a more neutral stationary phase like alumina (neutral or basic grade). [2]Alternatively, if your product is crystalline, recrystallization is an excellent purification method that avoids acidic media. [2]

Q4: Are there alternative strategies to direct N-acylation for forming amide bonds with these challenging amines?

Yes, when direct coupling fails, alternative disconnections can be powerful. One such strategy involves the use of isocyanates. For example, a method has been described where Grignard reagents react with N-carboxyanhydrides (NCAs) to generate a reactive isocyanate intermediate, which is then trapped by another equivalent of the organometallic reagent to form a highly hindered amide bond. [4]While this is an advanced method, it highlights the creative strategies that can be employed to bypass the challenges of direct amine-acid coupling for severely congested systems.

References

- Technical Support Center: Azetidine Ring-Opening Reactions. Benchchem.

- Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry (RSC Publishing).

- Technical Support Center: Azetidine Ring Form

- Technical Support Center: N-Acyl

- Recent advances in synthetic facets of immensely reactive azetidines. RSC Publishing.

- ZSM-5-SO3H: An Efficient Catalyst for Acylation of Sulfonamides Amines, Alcohols, and Phenols under Solvent-Free Conditions. PMC.

- Technical Support Center: Azetidine Synthesis Protocols. Benchchem.

- Technical Support Center: Alternative Coupling Reagents for Sterically Hindered N-Methyl Amines. Benchchem.

- Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies.

- Coupling Reagents. AAPPTEC - Peptides.

-

A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

- optimization of reaction conditions for amidoxime and carboxylic acid cycliz

- The Synthesis of Sterically Hindered Amides. CHIMIA.

- Amide coupling reaction in medicinal chemistry. Coupling reagents.

- Novabiochem® Coupling reagents. Merck.

- Effect on steric hindrance on nucleophiles. Reddit.

- Effect of steric factors on nucleophilicity. S P Jain College, Sasaram.

- Acylation of Amines, Part 1: with Acyl Halides. YouTube.

Sources